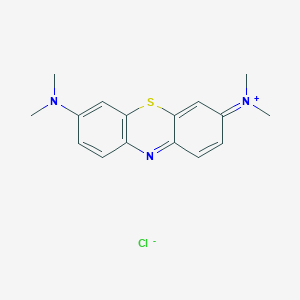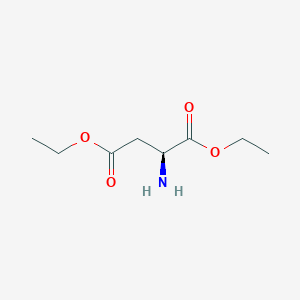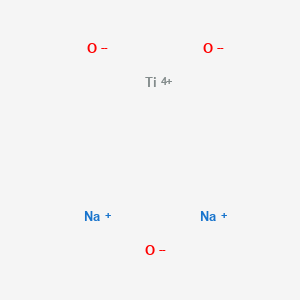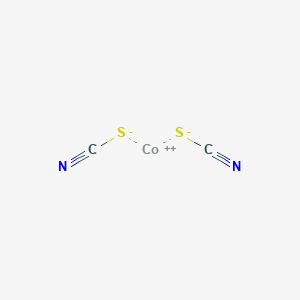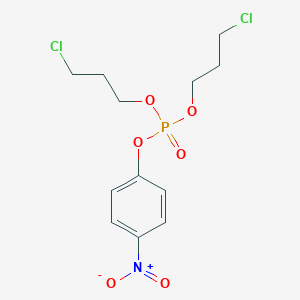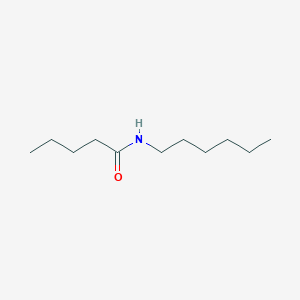
2-Ethoxy-5-nitropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-nitropyrimidine is a chemical compound that belongs to the family of pyrimidines. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is known for its unique properties, including its ability to act as a versatile building block in the synthesis of various pharmaceuticals. In
Applications De Recherche Scientifique
2-Ethoxy-5-nitropyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This compound has been used as a building block in the synthesis of various pharmaceuticals, including antitumor agents, antiviral agents, and antibacterial agents. It has also been used in the development of novel herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5-nitropyrimidine is not well understood. However, studies have shown that this compound exhibits its biological activities by inhibiting specific enzymes and proteins. For example, it has been reported to inhibit the growth of bacteria by inhibiting the activity of DNA gyrase and topoisomerase IV. It has also been shown to inhibit the growth of cancer cells by inhibiting the activity of tyrosine kinases.
Biochemical and Physiological Effects:
Studies have shown that 2-Ethoxy-5-nitropyrimidine exhibits a wide range of biochemical and physiological effects. It has been reported to exhibit antibacterial and antifungal activity by inhibiting the growth of specific bacteria and fungi. It has also been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Moreover, it has been reported to exhibit herbicidal and insecticidal activity by inhibiting the growth of specific plants and insects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethoxy-5-nitropyrimidine in lab experiments is its versatility. It can be used as a building block in the synthesis of various pharmaceuticals, making it a valuable tool in drug discovery and development. Moreover, this compound exhibits a wide range of biological activities, making it useful in various fields of research. However, one of the limitations of using 2-Ethoxy-5-nitropyrimidine is its potential toxicity. It has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the research on 2-Ethoxy-5-nitropyrimidine. One of the most promising areas of research is the development of novel pharmaceuticals using this compound as a building block. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets. Additionally, research on the potential toxicity of this compound and its derivatives is needed to ensure its safety in future applications. Finally, studies on the environmental impact of 2-Ethoxy-5-nitropyrimidine and its derivatives are needed to ensure their safe use in agriculture and other industries.
Méthodes De Synthèse
The synthesis of 2-Ethoxy-5-nitropyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction between ethyl cyanoacetate and 2,4-dichloro-5-nitropyrimidine in the presence of a base. This reaction yields 2-Ethoxy-5-nitropyrimidine as a yellow solid with a high yield. Other methods of synthesis include the reaction between ethyl cyanoacetate and 2,4-dichloro-5-aminopyrimidine followed by nitration and the reaction between ethyl cyanoacetate and 2,5-dichloro-4-nitropyrimidine.
Propriétés
Numéro CAS |
13207-98-2 |
|---|---|
Nom du produit |
2-Ethoxy-5-nitropyrimidine |
Formule moléculaire |
C6H7N3O3 |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
2-ethoxy-5-nitropyrimidine |
InChI |
InChI=1S/C6H7N3O3/c1-2-12-6-7-3-5(4-8-6)9(10)11/h3-4H,2H2,1H3 |
Clé InChI |
RXXOFJDSHUEKPM-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C(C=N1)[N+](=O)[O-] |
SMILES canonique |
CCOC1=NC=C(C=N1)[N+](=O)[O-] |
Autres numéros CAS |
13207-98-2 |
Synonymes |
Pyrimidine, 2-ethoxy-5-nitro- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



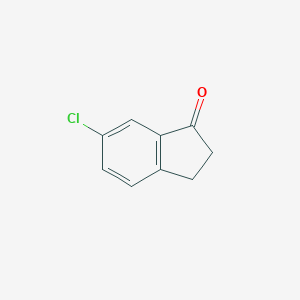



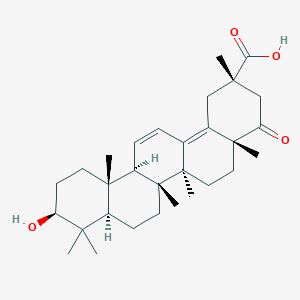

![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
